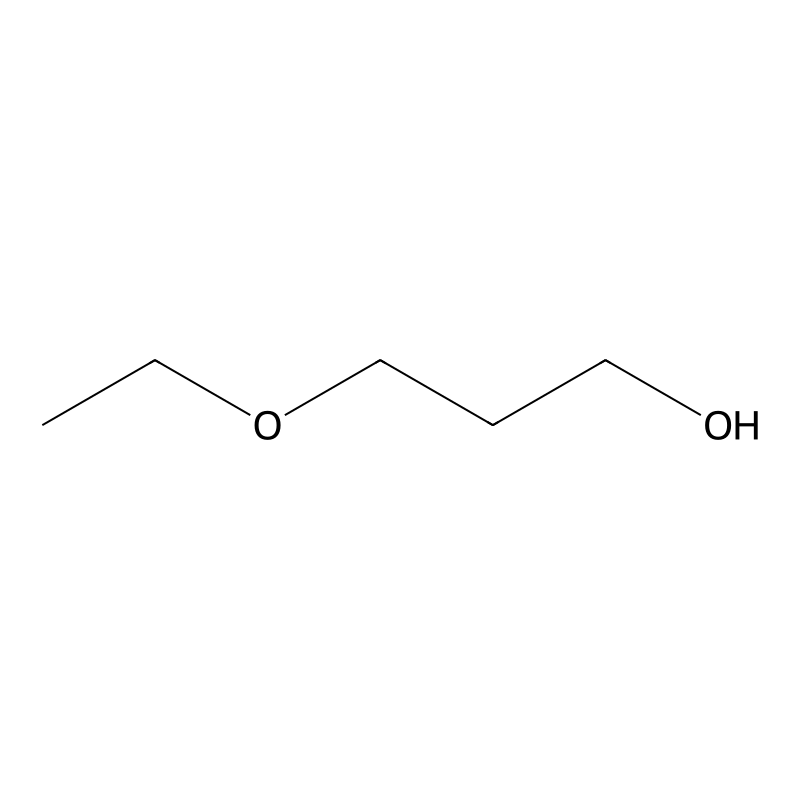3-Ethoxy-1-propanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
As a Solvent and Extraction Agent
-Ethoxy-1-propanol finds use in various scientific research applications due to its properties as a solvent and extraction agent. Its colorless, clear liquid nature, mild odor, and miscibility with water and various organic solvents make it a versatile tool.
- Proteomics research: 3-Ethoxy-1-propanol plays a role in proteomic studies, particularly in protein precipitation protocols. It can selectively precipitate certain proteins while leaving others in solution, aiding in protein isolation and purification [].
As a Building Block for Chemical Synthesis
The chemical structure of 3-Ethoxy-1-propanol, containing both an alcohol and an ether functional group, makes it a valuable building block for organic synthesis. Researchers can utilize it to create various complex molecules like:
- Esters: By reacting 3-Ethoxy-1-propanol with carboxylic acids under specific conditions, scientists can synthesize esters, a class of organic compounds with diverse applications in pharmaceuticals, fragrances, and materials science [].
- Ethers: Through specific chemical reactions, 3-Ethoxy-1-propanol can be transformed into various other ethers, a broad class of organic compounds with applications in solvents, fuels, and lubricants [].
3-Ethoxy-1-propanol, also known as 3-ethoxypropan-1-ol, is an organic compound classified as a dialkyl ether. Its chemical formula is , and it has a molecular weight of approximately 104.15 g/mol. The compound appears as a clear, colorless liquid with a mild odor and is less dense than water . It is primarily produced through various synthetic methods and has been identified in different biological contexts, particularly in yeast metabolism .
- EPC is a flammable liquid [].
- It may cause irritation to the eyes, skin, and respiratory system upon exposure [].
- Always handle EPC with appropriate personal protective equipment (PPE) in a well-ventilated area following standard laboratory safety protocols [].
Please Note
- Information on the mechanism of action of EPC in specific biological systems is currently unavailable.
- Further research is ongoing to explore its potential applications.
The synthesis of 3-ethoxy-1-propanol can be achieved through several methods:
- Esterification: Reacting propanol with ethyl alcohol in the presence of an acid catalyst.
- Etherification: The reaction of propylene oxide with ethanol under specific conditions.
- Alkylation: Using alkyl halides with a base to form the ether linkage.
These methods vary in efficiency and yield depending on the specific conditions employed during synthesis.
3-Ethoxy-1-propanol finds applications across various industries:
- Solvent: It is used as a solvent in paints, coatings, and cleaning products due to its ability to dissolve a wide range of substances.
- Chemical Intermediate: It serves as an intermediate in the synthesis of other chemicals.
- Flavoring Agent: In food and beverage industries, it can be used to impart specific flavors.
Its unique properties make it valuable for both industrial and laboratory settings.
Studies have examined the interactions of 3-ethoxy-1-propanol with various biological systems. For instance, its presence in yeast fermentation has implications for metabolic pathways and product formation . Moreover, research into its atmospheric reactions highlights its potential environmental impact and interactions with other volatile organic compounds .
Several compounds share structural similarities with 3-ethoxy-1-propanol. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethanol | Simple alcohol; widely used as a solvent and fuel. | |
| Propanol | A primary alcohol; used in industrial applications. | |
| 2-Ethoxyethanol | Ether with two ethyl groups; used as a solvent. | |
| 2-Methoxyethanol | Similar ether; used in coatings and cleaning agents. |
Uniqueness: 3-Ethoxy-1-propanol is distinguished by its specific structure that combines both ether and alcohol functionalities, which influences its solubility properties and reactivity compared to simpler alcohols or ethers.
Physical Description
XLogP3
Boiling Point
Flash Point
Density
Melting Point
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Flammable;Irritant








